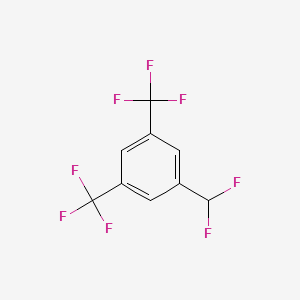

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene

Descripción general

Descripción

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and one difluoromethyl group attached to a benzene ring.

Métodos De Preparación

The synthesis of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be achieved through various methods, including:

Electrophilic Difluoromethylation: This method involves the use of difluoromethylating agents such as ClCF₂H, which reacts with aromatic compounds under specific conditions to introduce the difluoromethyl group.

Radical Trifluoromethylation: This method employs trifluoromethyl radicals generated from reagents like trifluoromethyl iodide (CF₃I) in the presence of radical initiators.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as those using palladium or nickel catalysts, are also employed to introduce trifluoromethyl groups onto aromatic rings.

Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.

Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions are commonly used to introduce or modify the trifluoromethyl groups on the benzene ring.

Common reagents used in these reactions include halogenating agents, radical initiators, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of various fluorinated organic compounds. Notably, it is involved in the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, which can be further transformed into halogenated derivatives. This transformation is achieved through reactions involving organo-magnesium halides and paraformaldehyde, leading to high yields of the desired products under controlled conditions .

Case Study: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Alcohol

- Reagents : 3,5-bis(trifluoromethyl)-phenyl magnesium halide and paraformaldehyde.

- Solvents Used : Tetrahydrofuran (THF) or mixtures with aromatic hydrocarbons.

- Reaction Conditions : The process typically involves maintaining a temperature around 45°C for several hours to ensure complete conversion .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Research has shown that trifluoromethylated compounds exhibit enhanced biological activity and metabolic stability. For instance, studies have demonstrated the successful reductive defluorination of trifluoromethylarenes to produce biologically relevant molecules with improved pharmacological profiles .

Case Study: Hydrodefluorination of Bicalutamide

- Objective : To investigate the potential of 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene in modifying existing pharmaceuticals.

- Outcome : The process yielded a derivative of Bicalutamide with favorable selectivity ratios for CF2H over CH2F groups, indicating potential for enhanced therapeutic efficacy .

Materials Science

In materials science, this compound is explored for its electronic properties. Compounds with similar structures have been utilized in the design of thermally activated delayed fluorescence (TADF) materials, which are crucial for developing efficient light-emitting devices .

Case Study: TADF Emitter Development

- Composition : The compound was used as an acceptor in donor-acceptor-donor architectures.

- Performance : Devices incorporating these materials exhibited stable cyan electroluminescence across varying concentrations and voltages, showcasing their potential in optoelectronic applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

Trifluoromethylbenzene: This compound contains a single trifluoromethyl group attached to a benzene ring.

Difluoromethylbenzene: This compound contains a single difluoromethyl group attached to a benzene ring.

The uniqueness of this compound lies in its combination of both difluoromethyl and trifluoromethyl groups, which can impart distinct properties and reactivity compared to other fluorinated aromatic compounds.

Actividad Biológica

1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, a compound characterized by its unique fluorinated structure, is part of a class of trifluoromethyl-substituted aromatic compounds. These compounds have garnered attention in various fields including medicinal chemistry, agrochemicals, and materials science due to their distinctive biological activities and physicochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a difluoromethyl group and two trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Biological Targets : The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, facilitating interactions with various biomolecules such as enzymes and receptors .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, trifluoromethyl-substituted compounds often target cytochrome P450 enzymes, affecting drug metabolism and clearance .

- Modulation of Cell Signaling Pathways : The presence of fluorine atoms can alter the electronic properties of the molecule, impacting cell signaling pathways associated with growth and apoptosis .

Antimicrobial Properties

Research indicates that trifluoromethyl-substituted compounds exhibit significant antimicrobial activity. For example, derivatives of this compound have been investigated for their efficacy against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity .

Anticancer Activity

Fluorinated aromatic compounds are also being explored for their potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to modulate gene expression related to cell cycle regulation has been highlighted as a mechanism for its anticancer effects .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several trifluoromethyl-substituted benzene derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) value comparable to established antibiotics against resistant strains .

- Cancer Cell Line Testing : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting its potential as an anticancer agent.

Data Summary Table

Propiedades

IUPAC Name |

1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQPEQHFFVOTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673309 | |

| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214388-66-5 | |

| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.